LogP Differentiation: Diphenylmethyl vs. Benzyl, Phenyl, Ethyl, and Methyl 3-Aminocyclohex-2-en-1-ones
The target compound's computed XLogP of 3.8 represents a 2.6 log-unit (≈400-fold partition-coefficient) increase over the methylamino analog (XLogP = 1.23 ), a 2.2 log-unit increase over the ethylamino analog (XLogP = 1.62 ), and a 1.6 log-unit advantage over the phenylamino analog (XLogP = 2.2 ). Even the benzylamino derivative (LogP = 2.41 ) falls 1.4 log-units lower. This pronounced lipophilicity gain is a direct consequence of the two aromatic rings in the diphenylmethyl group and is expected to influence membrane permeability, plasma protein binding, and metabolic clearance in ways that simpler N-substituents cannot replicate .
| Evidence Dimension | Octanol-water partition coefficient (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 3.8 |
| Comparator Or Baseline | 3-(methylamino)cyclohex-2-en-1-one (LogP = 1.23); 3-(ethylamino)cyclohex-2-en-1-one (LogP = 1.62); 3-(phenylamino)cyclohex-2-en-1-one (XLogP = 2.2); 3-(benzylamino)cyclohex-2-en-1-one (LogP = 2.41) |
| Quantified Difference | ΔLogP = 1.4–2.6 vs. comparators |
| Conditions | Calculated partition coefficients (XLogP/LogP) from authoritative chemical databases; values are in silico predictions, not experimental log P measurements. |
Why This Matters
When a discovery project has been SAR-optimized around a specific lipophilicity window, replacing the diphenylmethyl derivative with a less lipophilic analog can collapse cellular activity or alter clearance beyond acceptable limits; procurement must match the exact compound used in the lead series.
